4-(4-Fluorophenyl)pyridine
Overview
Description
4-(4-Fluorophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a fluorophenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the direct fluorination of pyridine derivatives using fluorinating agents . This approach can be tailored to produce various fluorinated pyridine compounds, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Fluorinating Agents: Used for the direct fluorination of pyridine derivatives.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(4-Fluorophenyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperidine: Another fluorinated compound with similar structural features.
4-(4-Fluorophenyl)-2-thienylpyridine: A compound with a thienyl group instead of a pyridine ring.
Uniqueness
4-(4-Fluorophenyl)pyridine is unique due to its specific substitution pattern and the presence of a fluorine atom, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-fluorophenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSMMLJBHPMSOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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